BenchChemオンラインストアへようこそ!

ARN-21934

Topoisomerase II Inhibition DNA Relaxation Assay Anticancer Drug Discovery

ARN-21934 is the benchmark tetrahydroquinazoline lead with a unique non-poison catalytic mechanism, achieving 60× greater potency than etoposide (IC50 2 μM vs 120 μM) and ~100-fold selectivity for topoIIα over topoIIβ. Its validated BBB penetrance and favorable in vivo PK enable CNS oncology and HNSCC research that pan-isoform poisons cannot address. Researchers use it to dissect isoform-specific toxicity and to establish SAR within this novel scaffold. Standard analytical specifications ensure reproducibility for translational studies.

Molecular Formula C21H24N6
Molecular Weight 360.5 g/mol
Cat. No. B8146287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN-21934
Molecular FormulaC21H24N6
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4
InChIInChI=1S/C21H24N6/c1-27(2)17-6-4-16(5-7-17)24-21-18-13-15(22)3-8-19(18)25-20(26-21)14-9-11-23-12-10-14/h4-7,9-12,15H,3,8,13,22H2,1-2H3,(H,24,25,26)
InChIKeyCKXSRLUXTFDZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARN-21934: A BBB-Penetrant, Highly Selective Human Topoisomerase IIα Catalytic Inhibitor for Cancer Research Procurement


ARN-21934 (CAS: 2230854-93-8) is a 6-amino-tetrahydroquinazoline derivative that acts as a potent, highly selective, and blood-brain barrier (BBB) penetrant catalytic inhibitor of human topoisomerase IIα (topoIIα) [1]. It belongs to a novel class of tetrahydroquinazoline-based topoII inhibitors that block topoII function without acting as topoII poisons that enhance enzyme-mediated DNA cleavage [1]. In a DNA relaxation assay, ARN-21934 inhibits topoIIα with an IC50 of 2 μM, representing a 60-fold improvement in potency compared to the clinical anticancer agent etoposide (IC50 = 120 μM) [1]. The compound exhibits ~100-fold selectivity for topoIIα over the topoIIβ isoform, a favorable in vivo pharmacokinetic profile, excellent metabolic stability and solubility, and has been validated in a patent application protecting the tetrahydroquinazoline class [1][2].

Why ARN-21934 Cannot Be Substituted with Generic Topoisomerase II Inhibitors or Poisons


Generic substitution with clinically used topoII poisons (e.g., etoposide, doxorubicin) is not scientifically equivalent because ARN-21934 operates via a fundamentally distinct mechanism—catalytic inhibition rather than poison-mediated DNA cleavage stabilization [1]. TopoII poisons are associated with dose-limiting toxicities and therapy-related secondary leukemias due to their DNA-damaging mechanism [1][2]. ARN-21934 blocks topoII catalytic function without evidence of DNA intercalation or enhancing DNA cleavage, thereby avoiding the poison-associated genotoxic risk profile [1]. Furthermore, ARN-21934 demonstrates ~100-fold isoform selectivity for topoIIα over topoIIβ, a feature absent in pan-isoform clinical inhibitors, and uniquely combines BBB penetrance with favorable in vivo PK, enabling CNS oncology applications that conventional topoII inhibitors cannot address [1][3].

ARN-21934 Quantitative Differentiation Evidence Guide: Potency, Selectivity, BBB Penetrance, and Safety Profile


Direct Head-to-Head Comparison: 60-Fold Greater Potency in DNA Relaxation Inhibition versus Etoposide

In a direct head-to-head biochemical comparison using a DNA relaxation inhibition assay, ARN-21934 demonstrated an IC50 of 2 μM compared to an IC50 of 120 μM for the clinical topoII poison etoposide [1]. This represents a 60-fold improvement in biochemical potency under identical experimental conditions.

Topoisomerase II Inhibition DNA Relaxation Assay Anticancer Drug Discovery

ARN-21934 Isoform Selectivity: ~100-Fold Preference for TopoIIα over TopoIIβ

ARN-21934 exhibits ~100-fold selectivity for topoIIα over the topoIIβ isoform [1]. The IC50 for inhibition of DNA relaxation by topoIIα is 2 μM, whereas the IC50 for inhibition of topoIIβ is approximately 200 μM, yielding a selectivity ratio of ~100:1 [1]. In contrast, etoposide does not exhibit significant isoform selectivity.

Isoform Selectivity Topoisomerase IIα Topoisomerase IIβ Anticancer Target Differentiation

BBB Penetrance: A Unique Differentiator Not Found in Clinical TopoII Inhibitors

ARN-21934 is explicitly characterized as a blood-brain barrier (BBB) penetrant inhibitor of human topoisomerase IIα [1]. This property is confirmed by favorable in vivo pharmacokinetic profiling that demonstrates CNS accessibility [1]. The majority of clinically used topoII inhibitors, including etoposide and doxorubicin, exhibit poor or negligible BBB penetration, severely limiting their utility in primary or metastatic brain tumors.

Blood-Brain Barrier CNS Oncology Brain Penetrant Glioblastoma

ARN-21934 Mechanism of Action: Catalytic Inhibitor vs. TopoII Poison (Etoposide)

ARN-21934 acts as a catalytic inhibitor of topoII, blocking enzyme function without enhancing DNA cleavage, a hallmark of topoII poisons like etoposide [1]. Experimental evidence confirms no detectable DNA intercalation or poison-like DNA cleavage enhancement [1]. This mechanistic distinction is clinically significant because topoII poisons are associated with therapy-related secondary leukemias driven by DNA damage [2], whereas catalytic inhibitors are hypothesized to offer a safer therapeutic window.

Catalytic Inhibitor Topoisomerase II Poison DNA Damage Secondary Leukemia Risk

ARN-21934 Broad Antiproliferative Activity Across Human Cancer Cell Lines

ARN-21934 displays broad antiproliferative activity toward cultured human cancer cells, with a reported IC50 of 11.5 μM against DU145 prostate cancer cells [1]. The compound demonstrates activity across a panel of cancer cell lines, consistent with its topoIIα-targeted mechanism [1].

Antiproliferative Activity Cancer Cell Lines DU145 In Vitro Efficacy

ARN-21934 In Vivo Pharmacokinetic Profile and Metabolic Stability

ARN-21934 exhibits a favorable in vivo pharmacokinetic profile and excellent metabolic stability and solubility [1]. These drug-like properties were key factors in the compound's selection as the lead candidate from a series of tetrahydroquinazoline derivatives [1].

Pharmacokinetics Metabolic Stability Solubility In Vivo ADME

ARN-21934 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Development of CNS-Penetrant Anticancer Agents Targeting Primary Brain Tumors (Glioblastoma) or Brain Metastases

ARN-21934's validated BBB penetrance and favorable in vivo PK profile [1] make it a uniquely suitable tool compound for preclinical studies in CNS oncology, where conventional topoII inhibitors like etoposide and doxorubicin show negligible brain exposure [2]. Researchers evaluating glioblastoma, medulloblastoma, or brain metastases can use ARN-21934 to assess topoIIα catalytic inhibition in orthotopic xenograft models with demonstrated CNS drug access.

Head and Neck Squamous Cell Carcinoma (HNSCC) Translational Research and HPV-Negative Tumor Models

A 2024 study in Scientific Reports demonstrated that ARN-21934 exerts a tumor growth-arrest effect in HPV-negative head and neck squamous cell carcinoma models [3]. This established in vivo efficacy in HNSCC supports procurement for translational research programs investigating topoIIα inhibition in oral and head and neck malignancies, a disease area where topoII inhibitors are under active clinical investigation [3].

Isoform-Specific Mechanistic Studies of Topoisomerase IIα vs. TopoIIβ Biology and Toxicology

The ~100-fold selectivity of ARN-21934 for topoIIα over topoIIβ [1] provides researchers with a precision tool to dissect isoform-specific functions, including the role of topoIIβ in cardiac toxicity and the role of topoIIα in cancer cell proliferation. Studies comparing ARN-21934 with pan-isoform inhibitors can delineate therapeutic windows attributable to isoform selectivity.

Catalytic Inhibitor vs. TopoII Poison Comparative Safety and Genotoxicity Studies

ARN-21934's non-poison catalytic mechanism [1] enables clean comparative studies against etoposide and doxorubicin to evaluate differential DNA damage responses, secondary malignancy risk, and toxicity profiles. This application is directly supported by published data confirming no evidence of DNA intercalation or poison-like cleavage enhancement [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization of Tetrahydroquinazoline Scaffolds

As the lead compound from a novel class of 6-amino-tetrahydroquinazoline derivatives with a filed patent application [1][4], ARN-21934 serves as the benchmark reference compound for medicinal chemistry teams optimizing potency, selectivity, and ADME properties within this scaffold series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN-21934

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.